Cas no 79128-08-8 (1,3-Diisopropoxybenzene)

1,3-Diisopropoxybenzene is a substituted aromatic compound featuring two isopropoxy groups symmetrically positioned on a benzene ring. This structure imparts stability and moderate reactivity, making it useful as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ether linkages enhance solubility in organic solvents, facilitating reactions under mild conditions. The compound's steric hindrance from the isopropoxy groups can influence regioselectivity in electrophilic substitution reactions. With a well-defined molecular weight and purity, it is suitable for controlled synthetic applications. Proper handling under inert conditions is recommended to preserve its integrity.
1,3-Diisopropoxybenzene structure
1,3-Diisopropoxybenzene structure
Product Name:1,3-Diisopropoxybenzene
CAS No:79128-08-8
MF:C12H18O2
MW:194.270123958588
MDL:MFCD07784412
CID:554253
PubChem ID:24884376
Update Time:2025-06-09

1,3-Diisopropoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,3-bis(1-methylethoxy)-
    • 1,3-di(propan-2-yloxy)benzene
    • 1,3-DIISOPROPOXYBENZENE
    • 1,3-di-i-propoxybenzene
    • 1,3-diisopropoxy-benzene
    • Di-O-isopropyl-resorcin
    • m-Diisopropoxybenzene
    • 1,3 diisopropoxybenzene
    • 1,3-bis(1-methylethoxy)benzene
    • 1,3-bis(propan-2-yloxy)benzene
    • AK342632
    • 1,3-Di(propan-2-yloxy)benzene, 95%
    • MFCD07784412
    • DS-12368
    • DTXSID50450697
    • SY059810
    • 1,3-DIISOPROPOXYBENZENE, 97%
    • A864912
    • AKOS025295764
    • CS-0154156
    • SCHEMBL2968363
    • AB89844
    • F10183
    • 79128-08-8
    • 1,3-Bis(1-methylethoxy)benzene (ACI)
    • 1,3-Isopropoxybenzene
    • DB-250057
    • 1,3-Diisopropoxybenzene
    • MDL: MFCD07784412
    • Inchi: 1S/C12H18O2/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4/h5-10H,1-4H3
    • InChI Key: REKFSOLBSHAFDG-UHFFFAOYSA-N
    • SMILES: O(C(C)C)C1C=C(OC(C)C)C=CC=1

Computed Properties

  • Exact Mass: 194.13100
  • Monoisotopic Mass: 194.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Density: 0.964 g/mL at 25 °C
  • Boiling Point: 89.5-95 °C/3 mmHg
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.495
  • PSA: 18.46000
  • LogP: 3.26100

1,3-Diisopropoxybenzene Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:UN 3082 9/PG 3
  • WGK Germany:2
  • Hazard Category Code: 36-51/53
  • Safety Instruction: 26-60-61
  • Hazardous Material Identification: Xi N
  • Safety Term:26-60-61
  • Risk Phrases:R36; R51/53

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1,3-Diisopropoxybenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  120 h, 70 °C
Reference
Remarkable Ability of the Benzylidene Ligand To Control Initiation of Hoveyda-Grubbs Metathesis Catalysts
Basak, Tymoteusz; Grudzien, Krzysztof; Barbasiewicz, Michal, European Journal of Inorganic Chemistry, 2016, 2016(21), 3513-3523

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Dimethylformamide ;  50 °C
1.2 50 °C; 18 h, 50 °C
Reference
Synthesis of the diaryl ether cores common to chrysophaentins A, E, and F
Brockway, Anthony J.; Grove, Charles I.; Mahoney, Maximillian E.; Shaw, Jared T., Tetrahedron Letters, 2015, 56(23), 3396-3401

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 h, rt
Reference
The AZARYPHOS Family of Ligands for Ambifunctional Catalysis: Syntheses and Use in Ruthenium-Catalyzed anti-Markovnikov Hydration of Terminal Alkynes
Hintermann, Lukas; Dang, Tuan Thanh; Labonne, Aurelie; Kribber, Thomas; Xiao, Li; et al, Chemistry - A European Journal, 2009, 15(29), 7167-7179

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12.5 h, 55 °C
Reference
Kwakhurin, a unique isoflavone with rejuvenating activity from "Kwao Keur": Further characterization by 2D-NMR spectrometry and synthesis of triisopropylkwakhurin
Iwasaki, Misako; Watanabe, Toshiko; Ishikawa, Tsutomu; Chansakaow, Sunee; Higuchi, Yoshihiro; et al, Heterocycles, 2004, 63(6), 1375-1392

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Reference
Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases
Lucchesini, Francesco ; Pocci, Marco; Alfei, Silvana; Bertini, Vincenzo; Buffoni, Franca, Bioorganic & Medicinal Chemistry, 2014, 22(5), 1558-1567

Production Method 6

Reaction Conditions
1.1 Catalysts: Bis(2-propanolato)oxovanadium Solvents: Isopropanol
Reference
VO(OR)Cl2-induced oxidative aromatization of α,β-unsaturated cyclohexenones
Hirao, Toshikazu; Mori, Makoto; Ohshiro, Yoshiki, Journal of Organic Chemistry, 1990, 55(1), 358-60

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 70 °C; 70 °C → rt
1.2 Solvents: Diethyl ether ,  Water ;  rt
Reference
Barbier-Negishi Coupling of Secondary Alkyl Bromides with Aryl and Alkenyl Triflates and Nonaflates
Zhang, Ke-Feng; Christoffel, Fadri; Baudoin, Olivier, Angewandte Chemie, 2018, 57(7), 1982-1986

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 70 °C; 70 °C → rt
Reference
An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction
Milne, Jacqueline E.; Buchwald, Stephen L., Journal of the American Chemical Society, 2004, 126(40), 13028-13032

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  0.5 h, 70 °C
1.2 70 °C; 12 h, rt
1.3 Reagents: Water
Reference
Planar-Chiral Cyclopentadienyl Rhodium Catalysts: Design Concept, Chiral Resolution Strategy, and Applications
Zhang, Chunhui; Jiang, Jijun ; Huang, Xiaoyu; Wang, Jun, ACS Catalysis, 2023, 13(15), 10468-10473

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
Reference
Preparation of 2,6-dialkoxybenzaldehydes
Katritzky, Alan R.; He, Hai-Ying; Long, Qiuhe; Wilcox, Allan L., ARKIVOC [online computer file], 2001, 2(3), 3-12

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide
Reference
Phase-transfer nucleophilic aromatic substitution of chromium tricarbonyl complexed dichlorobenzenes with alcohols
Alemagna, Andreina; Baldoli, Clara; Del Buttero, Paola; Licandro, Emanuela; Maiorana, Stefano, Gazzetta Chimica Italiana, 1985, 115(10), 555-9

1,3-Diisopropoxybenzene Raw materials

1,3-Diisopropoxybenzene Preparation Products

1,3-Diisopropoxybenzene Suppliers

Amadis Chemical Company Limited
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(CAS:79128-08-8)1,3-Diisopropoxybenzene
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:49
Price ($):280.0
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(CAS:79128-08-8)1,3-二异丙氧基苯
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Purity:99%
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Additional information on 1,3-Diisopropoxybenzene

Professional Introduction to 1,3-Diisopropoxybenzene (CAS No. 79128-08-8)

1,3-Diisopropoxybenzene, with the chemical formula C₁₀H₁₄O₂ and CAS number 79128-08-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic ether derivative has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The presence of two isopropoxy groups on a benzene ring imparts distinct reactivity, making it a valuable intermediate in various chemical transformations.

The synthesis of 1,3-diisopropoxybenzene typically involves the reaction of phenol with isopropyl bromide or isopropyl chloride in the presence of a base catalyst, such as potassium carbonate or sodium hydride. This nucleophilic substitution reaction yields the desired product with high selectivity and yield under optimized conditions. The compound's stability under various reaction conditions further enhances its utility in multi-step synthetic pathways.

In recent years, 1,3-diisopropoxybenzene has been explored for its role in the development of novel pharmaceutical agents. Its aromatic core and electron-withdrawing isopropoxy groups make it an attractive scaffold for designing molecules with specific biological activities. For instance, derivatives of 1,3-diisopropoxybenzene have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

One of the most compelling applications of 1,3-diisopropoxybenzene lies in its use as a ligand in coordination chemistry. The compound's ability to chelate transition metals has been leveraged in catalytic systems for cross-coupling reactions, which are fundamental to constructing complex organic molecules. Researchers have demonstrated that metal complexes derived from 1,3-diisopropoxybenzene exhibit enhanced catalytic activity and selectivity, particularly in Suzuki-Miyaura and Heck reactions.

The pharmaceutical industry has also shown interest in 1,3-diisopropoxybenzene due to its potential as a prodrug or a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif is reminiscent of many bioactive molecules, suggesting that modifications to its core structure could yield compounds with therapeutic efficacy. Preliminary studies have indicated that certain derivatives may possess antimicrobial properties, making them candidates for novel antibiotic development.

From an industrial perspective, the demand for high-purity 1,3-diisopropoxybenzene has increased as synthetic methodologies have advanced. Manufacturers now employ sophisticated purification techniques such as distillation under reduced pressure and chromatographic methods to ensure the compound meets stringent quality standards. These advancements have not only improved yield but also reduced environmental impact by minimizing waste generation.

The role of computational chemistry in understanding the reactivity of 1,3-diisopropoxybenzene cannot be overstated. Molecular modeling studies have provided insights into how different substituents affect its electronic properties and interaction with biological targets. These computational approaches have accelerated the discovery process by allowing researchers to predict the outcomes of reactions before conducting expensive experimental trials.

In conclusion, 1,3-diisopropoxybenzene (CAS No. 79128-08-8) represents a versatile and valuable compound with broad applications across organic synthesis and pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it indispensable in both academic laboratories and industrial settings. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:79128-08-8)1,3-Diisopropoxybenzene
A864912
Purity:99%
Quantity:100g
Price ($):280.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79128-08-8)1,3-二异丙氧基苯
LE25922454
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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